molecular formula C7H3ClINO B13558404 2-Chloro-4-iodo-1-isocyanatobenzene

2-Chloro-4-iodo-1-isocyanatobenzene

Cat. No.: B13558404
M. Wt: 279.46 g/mol
InChI Key: ORUUIJNIVAHYOR-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-isocyanatobenzene is a chemical compound with the molecular formula C7H3ClINO. It belongs to the family of isocyanate derivatives and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-iodo-1-isocyanatobenzene can be synthesized through the reaction of 2-chlorobenzoic acid with cyanate esters. The reaction typically involves the following steps:

    Starting Materials: 2-Chlorobenzoic acid and cyanate esters.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-1-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles to form urea or carbamate derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.

    Addition Products: Addition reactions with nucleophiles result in urea or carbamate derivatives.

Scientific Research Applications

2-Chloro-4-iodo-1-isocyanatobenzene has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as an anti-cancer and anti-inflammatory agent.

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

    Agricultural Chemistry: The compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-1-isocyanatobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-isocyanatobenzene: Similar in structure but lacks the iodine atom.

    4-Chlorophenyl isocyanate: Another isocyanate derivative with similar reactivity.

    2-Chloro-1-iodo-4-isocyanatobenzene: A closely related compound with slight variations in the position of substituents.

Uniqueness

2-Chloro-4-iodo-1-isocyanatobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-4-iodo-1-isocyanatobenzene

InChI

InChI=1S/C7H3ClINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H

InChI Key

ORUUIJNIVAHYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)N=C=O

Origin of Product

United States

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